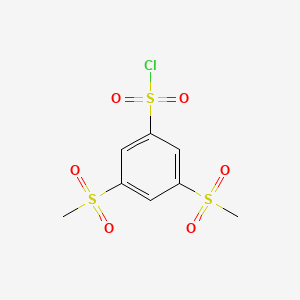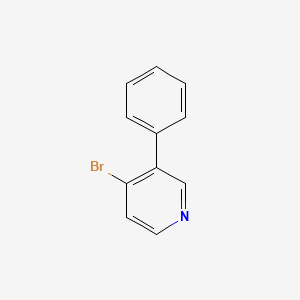
4-Bromo-3-phenylpyridine
Übersicht
Beschreibung
4-Bromo-3-phenylpyridine is a brominated pyridine derivative that serves as a key intermediate in various chemical syntheses. It is characterized by the presence of a bromine atom and a phenyl group attached to the pyridine ring, which significantly influences its reactivity and physical properties.
Synthesis Analysis
The synthesis of 4-bromo-3-phenylpyridine-related compounds can be achieved through several methods. One approach involves the regioselective Suzuki cross-coupling reaction of 2,4-dibromopyridine with alkenyl(aryl) boronic acids, which allows for the introduction of carbon substituents at the 2-position of the pyridine ring, while retaining the bromine at the 4-position . Another method includes the self-condensation of 4-bromopyridine, which can lead to the formation of conjugated polymers with complex structures . Additionally, an improved synthesis of 4-bromo-2,2'-bipyridine has been reported, which is relevant for the synthesis of low-molecular-weight model compounds .
Molecular Structure Analysis
The molecular structure of 4-bromo-3-phenylpyridine and its derivatives has been extensively studied using various analytical techniques. X-ray diffraction has been employed to determine the crystal structure of related compounds, revealing details such as space groups, lattice parameters, and molecular conformations . Density functional theory (DFT) calculations have also been used to compare the molecular geometry obtained from X-ray crystallography with theoretical predictions, showing good agreement .
Chemical Reactions Analysis
4-Bromo-3-phenylpyridine can participate in a variety of chemical reactions. For instance, it can undergo cross-coupling reactions to form biaryls, which are important in the synthesis of antitumor antibiotics like streptonigrin and lavendamycin . The presence of the bromine atom makes it a versatile intermediate for further functionalization, as seen in the synthesis of copper(II) and oxido-vanadium(IV) complexes , and in the generation of pentasubstituted pyridines using halogen dance reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromo-3-phenylpyridine derivatives are influenced by their molecular structure. The vibrational spectra of these compounds have been studied using FTIR and FT-Raman spectroscopy, providing insights into their vibrational modes and the distribution of electron density across the molecule . Thermal analyses have revealed the decomposition stages of metal complexes derived from bromopyridine derivatives, which include ligand removal and thermal decomposition to metal oxides . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the reactivity and stability of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- 4-Bromo-3-phenylpyridine is used in synthesizing copper(II) and oxido-vanadium(IV) complexes, which are characterized by their unique structural and thermal properties (Takjoo et al., 2013).
Cross-Coupling in Luminescent Compounds
- It plays a role in Suzuki cross-coupling methodology for the in-situ elaboration of bromo-functionalized bis-terpyridyl iridium(III) complexes, contributing to their luminescent properties (Leslie et al., 2004).
Photophysical Properties and Redox Behavior
- 4-Bromo-3-phenylpyridine derivatives are utilized in creating cyclometalated complexes of iridium(III) with functionalized 2,2‘-bipyridines, exhibiting significant luminescence and redox characteristics (Neve et al., 1999).
Reactions with Potassium Amide
- The compound demonstrates unique reactions when combined with potassium amide in liquid ammonia, leading to novel chemical structures (Streef et al., 1985).
Biomedical Applications
- In the biomedical field, a chiral BODIPY-based fluorescent compound incorporating 4-Bromo-3-phenylpyridine shows promising antibacterial and antioxidant properties, indicating its potential in medical research (Alnoman et al., 2019).
Cross-Coupling with Heteroaromatic Halides
- The compound is involved in the Pd(0)-catalyzed cross-coupling of pyridylmagnesium chlorides with iodobenzene or iodothiophene, essential for the synthesis of various phenyl- and thienylpyridines (Bonnet et al., 2002).
Fluorescent Chemosensors
- 4-Bromo-3-phenylpyridine-based complexes are used in the development of fluorescent chemosensors for heavy metal ions, demonstrating its importance in environmental and analytical chemistry (Padilla-Tosta et al., 2001).
Safety And Hazards
The safety information for 4-Bromo-3-phenylpyridine includes several hazard statements: H302, H315, H320, H335 . Precautionary measures include P261, P280, P301+P312, P302+P352, P305+P351+P338 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
4-bromo-3-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-6-7-13-8-10(11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQXGXWAGCCGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376593 | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-phenylpyridine | |
CAS RN |
440112-20-9 | |
| Record name | 4-Bromo-3-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=440112-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-bromo-3-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


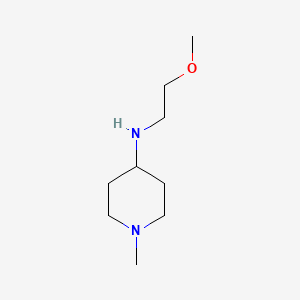

![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)

![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
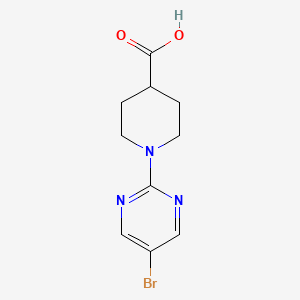
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
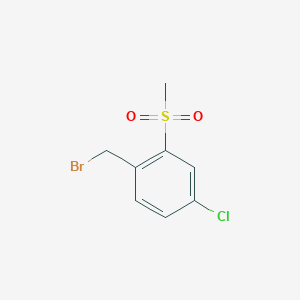
![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)
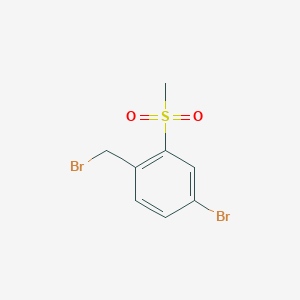
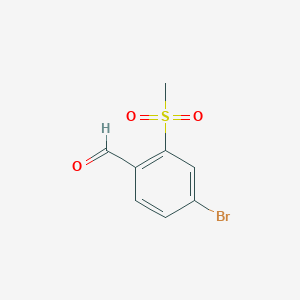
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
